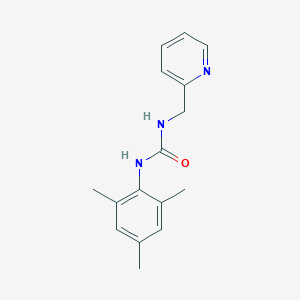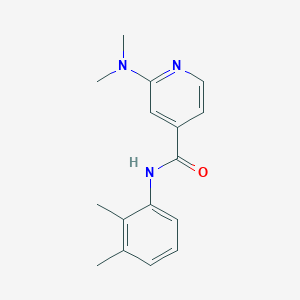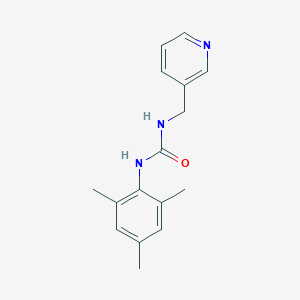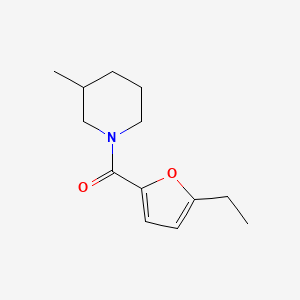
1-(Pyridin-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and biochemistry. This compound is also known as PTMU and is a derivative of urea.
Mecanismo De Acción
The mechanism of action of PTMU is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from functioning properly, leading to a decrease in its activity.
Biochemical and Physiological Effects:
PTMU has been shown to exhibit a range of biochemical and physiological effects. Studies have reported that PTMU exhibits antioxidant activity, which helps to protect cells from oxidative damage. Additionally, PTMU has been shown to exhibit anti-inflammatory activity, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PTMU in lab experiments is its potent inhibitory activity against various enzymes. This makes it an ideal compound for studying enzyme activity and inhibition. However, one of the limitations of using PTMU is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on PTMU. One potential area of research is the development of PTMU derivatives with improved solubility and potency. Another area of research is the study of PTMU in animal models to determine its efficacy and safety for use in humans. Finally, PTMU could be studied for its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, PTMU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and biochemistry. PTMU exhibits potent inhibitory activity against various enzymes and has been shown to exhibit a range of biochemical and physiological effects. While there are limitations to working with PTMU, there are several future directions for research on this compound that could lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of PTMU involves the reaction of 2,4,6-trimethylbenzyl isocyanate with 2-pyridinemethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure PTMU.
Aplicaciones Científicas De Investigación
PTMU has been extensively studied for its potential applications in drug discovery and medicinal chemistry. Several studies have reported that PTMU exhibits potent inhibitory activity against various enzymes such as tyrosinase, which is involved in the synthesis of melanin, and carbonic anhydrase, which is involved in the regulation of pH in the body.
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-8-12(2)15(13(3)9-11)19-16(20)18-10-14-6-4-5-7-17-14/h4-9H,10H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSQQJBHMAGSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511782.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7511789.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511799.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511810.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511817.png)
![3,5-dichloro-N-[4-(5-oxo-1,2-dihydropyrazol-3-yl)phenyl]benzamide](/img/structure/B7511821.png)

![3-(2-Chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea](/img/structure/B7511850.png)


![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511862.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7511867.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)